
Deapi-platycodin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Eigenschaften, insbesondere in den Bereichen der entzündungshemmenden und krebshemmenden Forschung, Aufmerksamkeit erregt .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Deapi-Platycodin D3 wird hauptsächlich durch Extraktion aus den Wurzeln von Platycodon grandiflorum gewonnen. Der Extraktionsprozess umfasst in der Regel die folgenden Schritte:
Trocknung und Mahlen: Die Wurzeln werden getrocknet und zu einem feinen Pulver gemahlen.
Lösemittelextraktion: Das pulverisierte Wurzelmaterial wird einer Lösemittelextraktion mit Lösungsmitteln wie Methanol oder Ethanol unterzogen.
Reinigung: Der Extrakt wird dann mittels Techniken wie Säulenchromatographie gereinigt, um this compound zu isolieren.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Fortschrittliche Techniken wie Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.
Reduktion: Reduktionsreaktionen können die Triterpenoidstruktur verändern und möglicherweise ihre biologische Aktivität verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, die ihre Eigenschaften verbessern oder verändern.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat (KMnO₄), Wasserstoffperoxid (H₂O₂).
Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole ergibt .
Wirkmechanismus
Target of Action
Deapi-platycodin D3, also known as deapio-platycodin D3, is a triterpenoid saponin derived from the roots of Platycodon grandiflorum
Mode of Action
It is known that the enzyme β-glycosidase from caldicellulosiruptor owensensis specifically hydrolyzes the glucose residue at the c-3 position in platycosides, making it suitable for platycodin d production .
Biochemical Pathways
In the biotransformation process, the platycosides in Platycodi radix are hydrolyzed by four pathways: deapiosylated (deapi)-PE → deapi-PD3 → deapi-PD, PE → PD3 → PD, polygalacin D3 → polygalacin D, and 3″-O-acetyl polygalacin D3 → 3″-O-acetyl polygalacin D . These pathways suggest that this compound might be involved in these biochemical transformations.
Result of Action
It is known that platycosides, including this compound, have diverse pharmacological activities .
Action Environment
It is known that the enzyme β-glycosidase from caldicellulosiruptor owensensis, which is involved in the transformation of platycosides, shows increased activity and stability under high hydrostatic pressure .
Biochemische Analyse
Biochemical Properties
Deapi-platycodin D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) signaling pathways . These interactions influence the biochemical reactions within the cell, leading to changes in cellular function.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in asthmatic mice, this compound enhanced airway compliance and decreased resistance, improving airway hyperreactivity and alleviating pathological injury of lung tissues .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit the phosphorylation of NF-κBp65, p38, ERK1/2, and JNK1/2 proteins in asthma mice, suggesting a potential mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it can enhance the airway compliance and decrease resistance in asthmatic mice over time
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to modulate the MAPK/NF-κB signaling pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deapi-platycodin D3 is primarily obtained through extraction from the roots of Platycodon grandiflorum. The extraction process typically involves the following steps:
Drying and Grinding: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Deapi-platycodin D3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the triterpenoid structure, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird Deapi-Platycodin D3 wegen seiner einzigartigen Triterpenoidstruktur untersucht, die als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet werden kann .
Biologie
Biologisch hat sich this compound als potenziell wirksam bei der Modulation von Immunantworten erwiesen, was es zu einem Kandidaten für entzündungshemmende Therapien macht .
Medizin
In der Medizin wird this compound auf seine krebshemmenden Eigenschaften untersucht. Studien haben gezeigt, dass es die Apoptose von Krebszellen induzieren und das Tumorwachstum hemmen kann .
Industrie
Industriell wird this compound aufgrund seiner therapeutischen Eigenschaften zur Herstellung von Nahrungsergänzungsmitteln und pflanzlichen Arzneimitteln verwendet .
Wirkmechanismus
This compound übt seine Wirkungen über mehrere molekulare Signalwege aus:
Entzündungshemmender Signalweg: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren, wodurch Entzündungen reduziert werden.
Krebshemmender Signalweg: Es induziert die Apoptose in Krebszellen durch Aktivierung von Caspasen und Störung der mitochondrialen Funktion.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Platycodin D: Ein weiteres Triterpenoid-Saponin aus Platycodon grandiflorum mit ähnlichen entzündungshemmenden und krebshemmenden Eigenschaften.
Platycodin A: Bekannt für seine immunmodulatorischen Wirkungen.
Platycodin C: Zeigt entzündungshemmende und antitumorale Aktivitäten.
Einzigartigkeit
Deapi-Platycodin D3 ist einzigartig aufgrund seiner spezifischen molekularen Struktur, die im Vergleich zu anderen Platycodinen unterschiedliche biologische Aktivitäten bietet. Seine Fähigkeit, mehrere Signalwege zu modulieren, macht es zu einer vielseitigen Verbindung in der therapeutischen Forschung .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKFVBGHXCISC-UEZGXTIOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O29 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
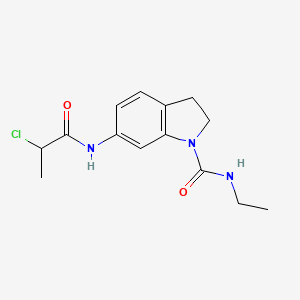
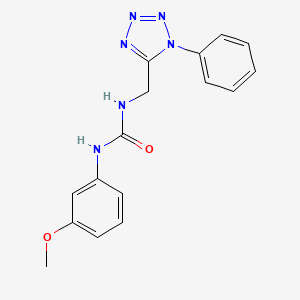
![N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2398753.png)
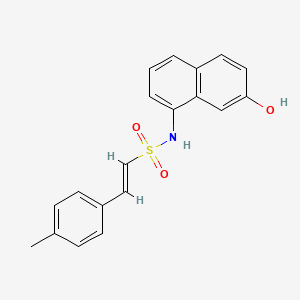
![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/new.no-structure.jpg)
![3-(4-CHLOROBENZENESULFONYL)-4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-6-METHYLQUINOLINE](/img/structure/B2398761.png)


![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)
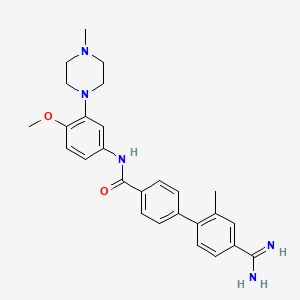
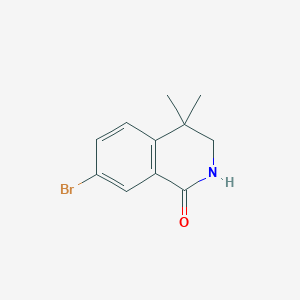

![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
